Dibutyl phosphite

描述

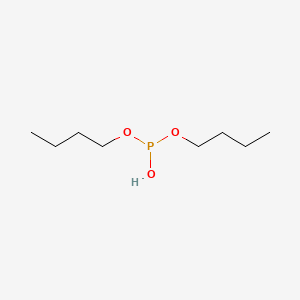

Structure

3D Structure

属性

IUPAC Name |

dibutoxy(oxo)phosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O3P/c1-3-5-7-10-12(9)11-8-6-4-2/h3-8H2,1-2H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSPSWZSRKYCQPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCO[P+](=O)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O3P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0027438 | |

| Record name | Dibutyl phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dibutyl phosphite appears as a clear colorless liquid. Contact may severely irritate skin, eyes and mucous membranes., Liquid | |

| Record name | DIBUTYL PHOSPHITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17199 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosphonic acid, dibutyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Flash Point |

120 °F (NFPA, 2010) | |

| Record name | DIBUTYL PHOSPHITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17199 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

109-47-7; 1809-19-4, 1809-19-4 | |

| Record name | DIBUTYL PHOSPHITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17199 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dibutyl hydrogen phosphite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001809194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibutyl phosphite | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2668 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphonic acid, dibutyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dibutyl phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibutyl phosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.742 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBUTYL PHOSPHITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R149712Z1F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the physical and chemical properties of Dibutyl phosphite

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of Dibutyl phosphite (DBP), a versatile organophosphorus compound. This document includes key data, detailed experimental protocols for its synthesis and analysis, and visualizations of its characteristic chemical reactions.

Core Physical and Chemical Properties

This compound, also known as dibutyl hydrogen phosphite, is a colorless liquid with a characteristic penetrating odor.[1] It is a dialkyl phosphite ester with the chemical formula C₈H₁₉O₃P.

Physical Properties

The key physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Units |

| Molecular Formula | C₈H₁₉O₃P | |

| Molecular Weight | 194.21 | g/mol |

| Appearance | Clear, colorless liquid | |

| Odor | Penetrating | |

| Density | 0.995 | g/mL at 25 °C |

| Boiling Point | 118-119 | °C at 11 mmHg |

| Melting Point | -70.5 | °C |

| Flash Point | 118 | °C (closed cup) |

| Refractive Index | 1.423 | at 20 °C |

| Vapor Pressure | <0.1 | mmHg at 20 °C |

| Solubility in Water | 7.3 | g/L at 25 °C |

| Solubility in Organic Solvents | Soluble in most common organic solvents |

Chemical Properties

This compound exhibits reactivity characteristic of a dialkyl phosphite, primarily centered around the phosphorus atom. It exists in tautomeric equilibrium, with the phosphonate form possessing a P-H bond predominating over the phosphite form with a P-OH group. This P-H bond is the site of many of its characteristic reactions.

Synthesis: this compound is commonly synthesized by the reaction of phosphorus trichloride with n-butanol. The reaction proceeds via the formation of a dichlorophosphite intermediate, which subsequently reacts with additional butanol to yield the final product.

Hydrolysis: this compound can undergo hydrolysis, particularly under basic conditions, to yield butanol and phosphorous acid. This reaction is of consideration for its storage and handling.

Pudovik Reaction: A key reaction of this compound is the Pudovik reaction, which involves the addition of the P-H bond across the C=N double bond of an imine. This reaction is a valuable method for the synthesis of α-aminophosphonates, which are of interest in medicinal chemistry due to their biological activities.

Key Chemical Reactions and Signaling Pathways

The following diagrams illustrate the fundamental chemical transformations involving this compound.

References

Dibutyl Phosphite: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth overview of dibutyl phosphite, a versatile organophosphorus compound with significant applications in organic synthesis and materials science. The document details its chemical and physical properties, provides comprehensive experimental protocols for its synthesis, and explores its utility in the Pudovik reaction for the formation of α-aminophosphonates. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a practical resource for the application of this compound in a laboratory setting.

Introduction

This compound, also known as dibutyl hydrogen phosphite, is a dialkyl phosphite ester characterized by the chemical formula (CH₃CH₂CH₂CH₂O)₂P(O)H. It serves as a crucial intermediate in the synthesis of a variety of organophosphorus compounds, including α-aminophosphonates, which are recognized for their potential biological activities. Its utility also extends to applications as a solvent, antioxidant, and an anti-wear additive in lubricants. This guide will focus on the fundamental properties of this compound and its practical application in synthetic organic chemistry.

Chemical and Physical Properties

This compound is a colorless liquid with properties that make it a useful reagent in various chemical transformations. A summary of its key quantitative data is presented in Table 1.

| Property | Value |

| CAS Number | 1809-19-4[1] |

| Molecular Formula | C₈H₁₉O₃P[1] |

| Molecular Weight | 194.21 g/mol [2] |

| Density | 0.995 g/mL at 25 °C |

| Boiling Point | 118-119 °C at 11 mmHg |

| Refractive Index | 1.423 at 20 °C |

| Solubility in Water | Slightly soluble |

| Vapor Pressure | <0.1 mmHg at 20 °C |

Experimental Protocols

Synthesis of this compound

There are two primary methods for the synthesis of this compound: the reaction of phosphorus trichloride with n-butanol and the direct esterification of phosphorous acid with n-butanol.

Method 1: From Phosphorus Trichloride and n-Butanol

This method involves the reaction of phosphorus trichloride with n-butanol, which can be performed with or without a solvent. The reaction stoichiometry and conditions can be optimized to achieve high yields, reportedly up to 97.1%.[3]

-

Materials:

-

Phosphorus trichloride (PCl₃)

-

n-Butanol (n-BuOH)

-

Inert solvent (e.g., toluene, optional)

-

Nitrogen gas supply

-

Round-bottom flask with a magnetic stirrer, dropping funnel, and reflux condenser

-

-

Procedure:

-

Set up the reaction apparatus under a nitrogen atmosphere to prevent the hydrolysis of phosphorus trichloride.

-

Charge the round-bottom flask with n-butanol (and solvent, if used). The molar ratio of n-butanol to phosphorus trichloride should be optimized, with an excess of the alcohol often being favorable.

-

Cool the flask in an ice bath.

-

Slowly add phosphorus trichloride dropwise from the dropping funnel to the stirred n-butanol solution. Maintain the temperature of the reaction mixture.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for a specified time to ensure the reaction goes to completion.

-

After cooling, the crude product is worked up. This may involve washing with water to remove any unreacted starting materials and byproducts.

-

The organic layer is then dried over an anhydrous drying agent (e.g., magnesium sulfate) and filtered.

-

The solvent (if used) and any excess n-butanol are removed under reduced pressure.

-

The final product, this compound, is purified by vacuum distillation.

-

Method 2: From Phosphorous Acid and n-Butanol

This method involves the direct esterification of phosphorous acid with n-butanol. To drive the equilibrium towards the product, an excess of n-butanol is typically used, and the water generated during the reaction is removed.

-

Materials:

-

Phosphorous acid (H₃PO₃)

-

n-Butanol (n-BuOH)

-

Dean-Stark apparatus (or similar setup for water removal)

-

Round-bottom flask with a magnetic stirrer and reflux condenser

-

-

Procedure:

-

Combine phosphorous acid and an excess of n-butanol in the round-bottom flask. A molar ratio of n-butanol to phosphorous acid of approximately 3.6:1 has been reported to be optimal.

-

Heat the reaction mixture to a temperature range of 125-135 °C.

-

Continuously remove the water formed during the reaction using a Dean-Stark trap.

-

The reaction is typically carried out for around 3 hours.

-

After the reaction is complete, the excess n-butanol is removed by distillation under reduced pressure to yield the crude this compound.

-

The product can be further purified by vacuum distillation.

-

Pudovik Reaction for the Synthesis of α-Aminophosphonates

The Pudovik reaction is a classic method for the formation of C-P bonds, involving the addition of a dialkyl phosphite to an imine.[4] This reaction is a key application of this compound in the synthesis of α-aminophosphonates, which are analogues of α-amino acids with potential biological activity.

-

Materials:

-

Procedure for the Synthesis of Dibutyl ((phenylamino)(phenyl)methyl)phosphonate:

-

In a reaction vessel, combine benzaldehyde (1 mmol), aniline (1 mmol), and this compound (1 mmol).[5]

-

If a catalyst is used, add it to the mixture. For example, propylphosphonic anhydride (T3P®, 50% solution in ethyl acetate, 1 mmol) can be added.[5]

-

Stir the reaction mixture at room temperature (25 °C) for a designated period (e.g., 1 hour).[5]

-

Monitor the progress of the reaction using an appropriate technique such as Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is worked up. This typically involves extraction to isolate the product.

-

The crude product can be purified by column chromatography on silica gel to yield the pure α-aminophosphonate.

-

Logical and Experimental Workflows

The synthesis and application of this compound follow a logical progression from starting materials to the final product. These workflows can be visualized to provide a clear understanding of the processes involved.

Caption: Workflow for the synthesis of this compound.

Caption: Experimental workflow for the Pudovik reaction.

Biological Activity and Applications in Drug Development

While this compound itself is not typically a final drug product, the phosphonate derivatives synthesized from it are of significant interest in medicinal chemistry. α-Aminophosphonates are structural analogues of α-amino acids and can act as enzyme inhibitors, haptens for catalytic antibodies, and pharmacological agents. The P-C bond in phosphonates is resistant to enzymatic cleavage, making them more stable in biological systems compared to phosphate esters.

The biological mechanism of action for many dialkyl phosphites and their derivatives is not fully elucidated. However, their structural similarity to phosphates allows them to interact with biological targets that normally bind phosphate-containing substrates. Urinary dialkyl phosphates, which are metabolites of organophosphate pesticides and can also be formed from the breakdown of compounds like this compound, are used as biomarkers for exposure to these types of chemicals.[6][7] Further research is needed to understand the specific signaling pathways and biological targets of this compound and its derivatives.

Conclusion

This compound is a valuable and versatile reagent in organic chemistry. This guide has provided essential information on its properties and detailed protocols for its synthesis and its application in the Pudovik reaction. The logical workflows presented offer a clear visual representation of these chemical processes. For researchers in drug development and synthetic chemistry, a thorough understanding of these methodologies is crucial for the successful synthesis of novel phosphonate-containing compounds with potential therapeutic applications.

References

- 1. benchchem.com [benchchem.com]

- 2. CN110669069A - Method for preparing diester phosphite by ester exchange - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Pudovik reaction - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Urinary Dialkyl Phosphate Concentrations and Lung Function Parameters in Adolescents and Adults: Results from the Canadian Health Measures Survey - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dialkyl phosphates as biomarkers of organophosphates: the current divide between epidemiology and clinical toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Dibutyl Phosphite from n-Butanol and Phosphorus Trichloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of dibutyl phosphite from the reaction of n-butanol and phosphorus trichloride. This guide details the reaction mechanism, experimental protocols, and key quantitative data to facilitate the successful and efficient synthesis of this important chemical intermediate.

Introduction

This compound, also known as dibutyl hydrogen phosphonate, is a versatile organophosphorus compound with applications in various fields, including as a lubricant additive, a stabilizer for plastics, and an intermediate in the synthesis of pharmaceuticals and agrochemicals. The reaction of n-butanol with phosphorus trichloride is a common and effective method for its preparation, offering high yields and purity. This guide will explore the fundamental aspects of this synthesis, providing researchers with the necessary information for its practical implementation.

Reaction Mechanism and Stoichiometry

The synthesis of this compound from n-butanol and phosphorus trichloride proceeds via a nucleophilic substitution reaction. The overall balanced chemical equation for the primary reaction is:

PCl₃ + 3 n-C₄H₉OH → (n-C₄H₉O)₂P(O)H + n-C₄H₉Cl + 2 HCl

The reaction is typically carried out in a stepwise manner where the alcohol attacks the phosphorus center, displacing the chloride ions. The reaction is known as the McCombie process. The initially formed trialkyl phosphite, P(OBu)₃, is often cleaved by the hydrogen chloride generated in situ to yield the desired dialkyl phosphite and an alkyl chloride.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound from n-butanol and phosphorus trichloride, based on established methodologies.

Materials and Equipment

-

Reagents:

-

n-Butanol (anhydrous)

-

Phosphorus trichloride (freshly distilled)

-

An inert solvent (e.g., dichloromethane, toluene, or hexane)

-

Anhydrous sodium sulfate or magnesium sulfate (for drying)

-

-

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser with a gas outlet connected to a trap (for HCl)

-

Magnetic stirrer and heating mantle

-

Inert gas supply (e.g., nitrogen or argon)

-

Distillation apparatus for purification

-

Reaction Procedure

-

Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen).

-

Reagent Preparation: In the dropping funnel, prepare a solution of phosphorus trichloride in an anhydrous inert solvent. In the reaction flask, place a solution of n-butanol in the same anhydrous inert solvent. A molar ratio of approximately 3 moles of n-butanol to 1 mole of phosphorus trichloride is typically used.

-

Reaction: Cool the flask containing the n-butanol solution in an ice bath to 0-5 °C. While stirring vigorously, add the phosphorus trichloride solution dropwise from the dropping funnel at a rate that maintains the reaction temperature below 10 °C. The reaction is exothermic, and slow addition is crucial to control the temperature and prevent side reactions.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat it to reflux for a specified period (typically 1-3 hours) to ensure the reaction goes to completion.

-

Work-up: Cool the reaction mixture to room temperature. The hydrogen chloride gas generated during the reaction should be neutralized in a suitable trap. The reaction mixture can be washed with a saturated sodium bicarbonate solution to remove any remaining acidic byproducts, followed by washing with brine.

-

Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate. Filter the mixture and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound is then purified by vacuum distillation to obtain a colorless liquid.

Quantitative Data

The following tables summarize the key quantitative data associated with the synthesis of this compound.

| Parameter | Value | Reference |

| Optimal Reactant Ratio | n-Butanol : PCl₃ ≈ 3:1 (molar) | |

| Reaction Temperature | 0-10 °C (addition), Reflux (completion) | |

| Reaction Time | 1-3 hours at reflux | |

| Yield | Up to 97.1% | [1] |

| Purity | >98% after distillation |

Table 1: Optimized Reaction Conditions and Yield

| Property | Value |

| Appearance | Colorless liquid |

| Molecular Formula | C₈H₁₉O₃P |

| Molecular Weight | 194.21 g/mol |

| Boiling Point | 116-117 °C at 8 mmHg |

| Density | 0.988 g/mL at 25 °C |

| Refractive Index | 1.422 at 20 °C |

Table 2: Physicochemical Properties of this compound

Mandatory Visualizations

Reaction Pathway

The following diagram illustrates the simplified reaction pathway for the synthesis of this compound from n-butanol and phosphorus trichloride.

Caption: Reaction pathway for this compound synthesis.

Experimental Workflow

The following diagram outlines the key steps in the experimental workflow for the synthesis and purification of this compound.

Caption: Experimental workflow for this compound synthesis.

Side Reactions and Byproducts

The primary side reaction in this synthesis is the formation of tributyl phosphite if the cleavage by HCl is incomplete. Another potential byproduct is monobutyl phosphite. Careful control of the stoichiometry and reaction conditions is essential to minimize the formation of these impurities. The presence of water can lead to the hydrolysis of phosphorus trichloride and the formation of phosphorous acid, which can complicate the reaction and purification. Therefore, the use of anhydrous reagents and solvents is critical.

Conclusion

The synthesis of this compound from n-butanol and phosphorus trichloride is a robust and high-yielding method. By carefully controlling the reaction parameters as outlined in this guide, researchers can reliably produce high-purity this compound for a variety of applications in research and development. The provided experimental protocols and quantitative data serve as a valuable resource for the successful execution of this important chemical transformation.

References

A Comprehensive Technical Guide to the Synthesis of Dibutyl Phosphite from Phosphorous Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis of dibutyl phosphite, a versatile chemical intermediate, with a primary focus on its preparation from phosphorous acid and n-butanol. This document outlines the core synthetic methodologies, presents quantitative data for process optimization, and offers detailed experimental protocols.

Introduction

This compound, also known as dibutyl hydrogen phosphite (DBHP), is a clear, colorless to slightly yellow liquid with the chemical formula (CH₃CH₂CH₂CH₂O)₂P(O)H. It serves as a crucial intermediate in the synthesis of various organophosphorus compounds, including antioxidants, stabilizers for polymers, and additives for lubricants. In the pharmaceutical industry, it can be a precursor for the synthesis of phosphorus-containing active pharmaceutical ingredients (APIs). This guide explores the prevalent methods for its synthesis, providing technical details essential for laboratory and potential scale-up applications.

Synthetic Methodologies

The primary and most direct industrial method for synthesizing this compound is the esterification of phosphorous acid with n-butanol. An alternative approach involves the transesterification of a lower dialkyl phosphite, such as dimethyl phosphite, with n-butanol.

Direct Esterification of Phosphorous Acid

The reaction of phosphorous acid with n-butanol is an equilibrium-driven process that requires the removal of water to proceed to completion and achieve high yields.

Reaction Scheme:

This reaction is typically carried out at elevated temperatures, often with the use of an azeotropic solvent to facilitate the removal of water.

Transesterification

This method involves the reaction of a lower dialkyl phosphite, such as dimethyl phosphite, with n-butanol in the presence of a catalyst. The equilibrium is driven by the removal of the lower-boiling alcohol (methanol).

Reaction Scheme:

This process can offer high yields and purity under relatively mild conditions.

Quantitative Data and Reaction Parameters

The efficiency of this compound synthesis is highly dependent on reaction conditions. The following tables summarize key quantitative data from various reported methodologies.

Table 1: Synthesis of this compound via Direct Esterification

| Parameter | Value | Reference |

| Reactants | Phosphorous Acid, n-Butanol | |

| Molar Ratio (Butanol:Acid) | 2.0:1 to 4.0:1 | [1] |

| 3.6:1 | [2] | |

| Solvent | VM&P Naphtha, n-Octane | [1] |

| Temperature | 130-138°C | [1] |

| 125-135°C | [2] | |

| Reaction Time | 9 hours | [1] |

| 3 hours (without catalyst) | [2] | |

| Yield | 80-84.6% | [1] |

| 68% | [2] | |

| Purity | 99-99.59% (GC area %) | [1] |

Table 2: Synthesis of this compound via Transesterification

| Parameter | Value | Reference |

| Reactants | Dimethyl Phosphite, n-Butanol | [3] |

| Catalyst | Potassium Hydroxide (KOH) | [3] |

| Temperature | Reflux | [3] |

| Pressure | 5 kPa (for removal of excess butanol) | [3] |

| Yield | 94.2% | [3] |

| Purity | 97.5% | [3] |

Detailed Experimental Protocols

The following protocols are based on established literature and provide a detailed methodology for the synthesis of this compound.

Protocol for Direct Esterification of Phosphorous Acid

This protocol is adapted from a patented industrial process.[1]

Materials:

-

Phosphorous acid (75 wt. % in water), 163.3 g (1.5 mole of pure acid)

-

n-Butanol, 92.4 g (1.24 moles) for initial charge and 184.8 g for subsequent addition

-

VM&P Naphtha (solvent)

-

1 L flask equipped with an agitator, thermometer, reflux condensers, and a Dean-Stark trap

Procedure:

-

Charge the 1 L flask with 163.3 g of 75 wt.% phosphorous acid, 92.4 g of n-butanol, and 123 g of VM&P naphtha.

-

Heat the reaction mixture to initiate the reaction and begin azeotropic removal of water.

-

Once the reaction temperature reaches 136°C, begin the addition of the second portion of n-butanol (184.8 g) in 15 mL increments, maintaining the reaction temperature between 134°C and 136°C.

-

After the addition of n-butanol is complete, reflux the reaction mixture for 9 hours, continuously collecting the water in the Dean-Stark trap.

-

After 9 hours, discontinue heating and allow the mixture to cool.

-

The product, this compound, can be isolated from the reaction mixture by distillation under reduced pressure.

Protocol for Transesterification of Dimethyl Phosphite

This protocol is based on a patented method for diester phosphite synthesis.[3]

Materials:

-

Dimethyl phosphite, 110 g

-

n-Butanol, 299 g

-

Potassium hydroxide (KOH), 2.2 g

-

2 L round-bottom three-neck flask protected by nitrogen, equipped with a stirrer and distillation apparatus

Procedure:

-

In a nitrogen-protected 2 L round-bottom three-neck flask, add 110 g of dimethyl phosphite, 299 g of n-butanol, and 2.2 g of KOH.

-

Stir the mixture and heat to reflux to collect the first-stage fraction (methanol) at a temperature of 60-65°C.

-

Set the kettle temperature to 70°C and continue heating to reflux under a pressure of 5 kPa to distill off the second-stage fraction (excess n-butanol).

-

The crude this compound remains at the bottom of the kettle.

-

Further purify the crude product by distillation under reduced pressure (1.33 kPa) to obtain the final this compound product.

Mandatory Visualizations

Reaction Mechanism

The following diagram illustrates the proposed reaction mechanism for the acid-catalyzed esterification of phosphorous acid with n-butanol.

Caption: Proposed reaction mechanism for the esterification of phosphorous acid.

Experimental Workflow

The following diagram outlines the general experimental workflow for the synthesis of this compound via direct esterification with azeotropic water removal.

Caption: Experimental workflow for this compound synthesis.

Conclusion

The synthesis of this compound from phosphorous acid and n-butanol via direct esterification is a robust and scalable method. Key to achieving high yields is the effective removal of water from the reaction mixture, typically accomplished through azeotropic distillation. The transesterification route offers an alternative with high reported yields and purity. The provided data and protocols offer a solid foundation for researchers and professionals in the chemical and pharmaceutical industries to reproduce and optimize the synthesis of this important chemical intermediate. Careful control of reaction parameters such as temperature, reactant ratios, and reaction time is crucial for maximizing yield and purity.

References

Key applications of Dibutyl phosphite in organic chemistry

An In-depth Technical Guide to the Key Applications of Dibutyl Phosphite in Organic Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, with the chemical formula (CH₃CH₂CH₂CH₂O)₂P(O)H, is a versatile and pivotal organophosphorus reagent in modern organic synthesis. As a dialkyl phosphite, it is characterized by a tetracoordinate phosphorus atom bonded to two butoxy groups, one oxygen atom, and one hydrogen atom. This P-H bond is the source of its unique reactivity, allowing it to participate in a wide array of chemical transformations. This compound serves as a key building block for the synthesis of more complex organophosphorus compounds, including α-aminophosphonates, α-hydroxyphosphonates, and various phosphate esters, which are of significant interest to the pharmaceutical and agrochemical industries.[1][2] This guide details the core applications of this compound, focusing on key named reactions, providing quantitative data, experimental protocols, and mechanistic diagrams to support advanced research and development.

The Kabachnik-Fields Reaction: Synthesis of α-Aminophosphonates

The Kabachnik-Fields reaction is a one-pot, three-component condensation of an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite, such as this compound, to synthesize α-aminophosphonates.[3] These products are highly valuable as they are structural analogs of α-amino acids and are known to possess a wide range of biological activities, serving as potent enzyme inhibitors, antibiotics, and anticancer agents.[4][5] The reaction is prized for its efficiency and atom economy, making it a cornerstone in the synthesis of peptidomimetics.[5][6]

The mechanism is dependent on the reactants, but the most commonly accepted route proceeds through an "imine pathway."[4][7] In this pathway, the amine and carbonyl compound first condense to form an imine intermediate, which is then attacked by the nucleophilic phosphorus of the dialkyl phosphite to yield the final α-aminophosphonate product.

Data Presentation: Kabachnik-Fields Reaction

The versatility of the Kabachnik-Fields reaction is demonstrated by its application across various substrates and conditions. While specific data for this compound can be found in individual reports, the following table summarizes representative results for dialkyl phosphites in catalyst- and solvent-free conditions, often accelerated by microwave irradiation.[8]

| Entry | Carbonyl Compound | Amine | Dialkyl Phosphite | Conditions | Yield (%) | Reference |

| 1 | Benzaldehyde | Aniline | Diethyl Phosphite | 100 °C, 30 min, MW | 94 | [9] |

| 2 | Piperonal | (R)-α-Methylbenzylamine | This compound | MW, Amberlite-IR 120 | 92 | [7] |

| 3 | 4-Cl-Benzaldehyde | Benzylamine | Diethyl Phosphite | Ultrasound, neat, RT, 1.5 h | 94 | [7] |

| 4 | Cyclohexanone | Aniline | Diethyl Phosphite | 120 °C, 30 min, MW | 85 | [9] |

| 5 | Benzaldehyde | Cyclohexylamine | Dimethyl Phosphite | TaCl₅-SiO₂, CH₂Cl₂, RT, 2 h | 92 | [7] |

Experimental Protocol: General Procedure for Kabachnik-Fields Reaction

This protocol provides a general methodology for the synthesis of α-aminophosphonates, which can be adapted for specific substrates.[4]

-

Reactant Charging: In a round-bottom flask, combine the aldehyde or ketone (1.0 mmol), the amine (1.0 mmol), the dialkyl phosphite (e.g., this compound, 1.0 mmol), and the catalyst (if required, e.g., 10 mol% Mg(ClO₄)₂). For solvent-free reactions, the neat reactants are mixed directly.

-

Reaction: Stir the mixture at the appropriate temperature (ranging from room temperature to elevated temperatures, e.g., 80-100 °C). The reaction can also be performed in a microwave reactor for accelerated results.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If the reaction was performed neat, dilute the mixture with a suitable organic solvent such as ethyl acetate.

-

Extraction: Wash the organic solution sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter the drying agent, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: If necessary, purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure α-aminophosphonate.

The Pudovik Reaction: C-P Bond Formation

The Pudovik reaction involves the addition of the P-H bond of a dialkyl phosphite across a carbon-heteroatom double bond, typically a C=O (carbonyl) or C=N (imine) bond.[10] When reacting with an imine, it produces an α-aminophosphonate, similar to the final step of the Kabachnik-Fields reaction.[11] When reacting with an aldehyde or ketone, the product is an α-hydroxyphosphonate.[12] This reaction is typically catalyzed by a base, which deprotonates the phosphite to generate a more potent phosphorus nucleophile.

References

- 1. This compound, 14.5-16% P (1809-19-4) at Nordmann - nordmann.global [nordmann.global]

- 2. The Synthesis of α-Aminophosphonates via Enantioselective Organocatalytic Reaction of 1-(N-Acylamino)alkylphosphonium Salts with Dimethyl Phosphite - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kabachnik–Fields reaction - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Kabachnik-Fields Reaction [organic-chemistry.org]

- 6. Kabachnik fields reaction- Variations, Applications | PPTX [slideshare.net]

- 7. rgmcet.edu.in [rgmcet.edu.in]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. sciforum.net [sciforum.net]

- 10. Pudovik reaction - Wikipedia [en.wikipedia.org]

- 11. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Safe Handling of Dibutyl Phosphite in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety precautions and handling protocols for Dibutyl phosphite (CAS No. 1809-19-4) in a laboratory setting. Adherence to these guidelines is critical to mitigate risks and ensure a safe research environment.

Hazard Identification and Classification

This compound is a chemical that requires careful handling due to its potential health and environmental hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies it with the following primary hazards:

-

Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2]

-

Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][2]

-

Harmful in Contact with Skin (Acute Toxicity, Dermal, Category 4): May be harmful if absorbed through the skin.[2][3]

-

May Cause Respiratory Irritation (Specific Target Organ Toxicity – Single Exposure, Category 3): Inhalation of vapors or mists may irritate the respiratory tract.[3]

-

Suspected of Causing Cancer (Carcinogenicity, Category 2): This substance is suspected of causing cancer.[3]

-

Harmful to Aquatic Life with Long-Lasting Effects (Hazardous to the Aquatic Environment, Chronic Hazard, Category 3): Release into the environment should be avoided.[1]

Exposure Limits

Currently, there are no established occupational exposure limits (e.g., PEL, TLV) for this compound from major regulatory bodies such as OSHA, NIOSH, or ACGIH.[4] Therefore, it is imperative to minimize exposure through engineering controls and personal protective equipment.

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.

| Property | Value |

| Appearance | Clear Liquid |

| Molecular Formula | C8H19O3P |

| Molecular Weight | 194.21 g/mol |

| Boiling Point | 118 - 119 °C @ 11 mmHg |

| Flash Point | 121 °C / 249.8 °F |

| Vapor Pressure | < 0.1 mmHg @ 20 °C |

| Specific Gravity | 0.995 |

| Solubility | Soluble in water (7.3 g/L at 25 °C) |

Source:[5]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound:

| PPE Type | Specifications |

| Eye/Face Protection | Wear tightly fitting safety goggles or chemical safety goggles conforming to EN166 (EU) or OSHA's 29 CFR 1910.133 standards.[1][4] |

| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber, inspect before use) and impervious clothing to prevent skin exposure.[1][4] |

| Respiratory Protection | If engineering controls are insufficient or during emergency situations, use a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors. A full-face respirator may be necessary if exposure limits are exceeded or irritation is experienced.[1][4] |

Safe Handling and Storage Protocols

Experimental Protocol for Handling:

-

Preparation:

-

Conduct a thorough risk assessment before beginning any new procedure involving this compound.

-

Ensure a chemical fume hood is available and functioning correctly.

-

Verify the location and accessibility of the nearest eyewash station and safety shower.[4]

-

Inspect all PPE for integrity before use.

-

-

Handling:

-

All work with this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][3]

-

Avoid contact with skin, eyes, and clothing.[1]

-

Do not breathe vapors or mists.[1]

-

Use non-sparking tools and explosion-proof equipment, as the substance can be combustible.[4]

-

Ground and bond containers when transferring material to prevent static discharge.[4]

-

-

Post-Handling:

Storage Protocol:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

-

Keep away from heat, sparks, open flames, and other ignition sources.[4]

-

Store separately from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]

-

The material is moisture-sensitive; protect it from moisture.[4][5]

Accidental Release and Spill Cleanup

In the event of a spill, follow these procedures diligently.

Experimental Protocol for Spill Cleanup:

-

Immediate Response:

-

Containment:

-

Wear appropriate PPE, including respiratory protection.

-

Prevent the spill from spreading and from entering drains or waterways.[1]

-

-

Cleanup:

-

Decontamination:

-

Clean the spill area thoroughly with a suitable decontaminating agent.

-

Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[1]

-

Caption: Workflow for this compound Spill Cleanup.

First-Aid Measures

Immediate and appropriate first aid is crucial in case of exposure.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[4] |

| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |

Toxicity Data

The following toxicity data has been reported:

| Test | Species | Route | Value |

| LD50 | Rat | Oral | 3200 mg/kg |

| LD50 | Rabbit | Dermal | 1990 mg/kg |

| LC50 | Rat | Inhalation | >20 gm/m³ |

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste.[1] All disposal practices must be in compliance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

This technical guide is intended to provide comprehensive safety information for the handling of this compound. It is not a substitute for a thorough understanding of the Safety Data Sheet (SDS) and proper laboratory safety training. Always prioritize safety and handle all chemicals with the appropriate level of caution.

References

Understanding the tautomeric equilibrium of Dibutyl phosphite

An In-depth Technical Guide to the Tautomeric Equilibrium of Dibutyl Phosphite

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound ((BuO)₂P(O)H), a key intermediate in organophosphorus chemistry, plays a significant role in the synthesis of pharmaceuticals and as a stabilizer in various industrial applications. A fundamental understanding of its chemical nature is paramount for its effective utilization. Central to its reactivity and stability is the phenomenon of tautomerism. This guide provides a comprehensive overview of the tautomeric equilibrium of this compound, detailing the structural and environmental factors that govern this equilibrium, and outlining the experimental and computational methodologies used for its characterization.

The Tautomeric Equilibrium of this compound

This compound exists as an equilibrium mixture of two tautomeric forms: the tetracoordinate phosphonate form and the tricoordinate phosphite form. The equilibrium involves the migration of a proton between the phosphorus and oxygen atoms.

-

Phosphonate Form (Tetracoordinate, P(V)): This form, also known as dibutyl hydrogen phosphonate, possesses a phosphoryl group (P=O) and a hydrogen atom directly bonded to the phosphorus atom (P-H).

-

Phosphite Form (Tricoordinate, P(III)): This tautomer has a lone pair of electrons on the phosphorus atom and a hydroxyl group (P-OH).

For simple dialkyl phosphites like this compound, the equilibrium overwhelmingly favors the phosphonate form.[1] This is attributed to the greater thermodynamic stability of the P=O bond compared to the P-O single bond in the phosphite form. The trivalent phosphite form, although present in very low concentrations, is often the more reactive species in certain chemical transformations due to the nucleophilic nature of the phosphorus atom.[2]

Caption: Tautomeric equilibrium of this compound.

Factors Influencing the Tautomeric Equilibrium

While the phosphonate form is predominant, the position of the tautomeric equilibrium is not static and can be influenced by several factors:

-

Electronic Effects of Substituents: The nature of the groups attached to the phosphorus atom plays a crucial role. Electron-donating groups, such as the butoxy groups in this compound, stabilize the pentavalent phosphonate form. Conversely, strong electron-withdrawing groups can increase the stability of the trivalent phosphite form.[3]

-

Solvent Effects: The polarity of the solvent significantly impacts the equilibrium. Polar solvents tend to stabilize the more polar phosphonate tautomer through dipole-dipole interactions and hydrogen bonding.[3] In nonpolar solvents, the relative population of the phosphite form may increase, although it generally remains the minor component for dialkyl phosphites.

-

Temperature: Changes in temperature can shift the equilibrium position based on the thermodynamic parameters (enthalpy and entropy) of the tautomerization process.

-

Catalysis: The interconversion between the two tautomers can be catalyzed by acids, bases, or transition metals. For instance, certain transition metals can coordinate to the phosphite form, thereby shifting the equilibrium.

Caption: Factors influencing the tautomeric equilibrium.

Quantitative Analysis of the Tautomeric Equilibrium

The quantitative determination of the tautomeric ratio is crucial for understanding the reactivity and for quality control. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used technique for this purpose.

Data Presentation: Spectroscopic and Thermodynamic Data

Table 1: Typical ³¹P NMR Chemical Shifts for Dialkyl Phosphite Tautomers

| Tautomeric Form | Oxidation State of Phosphorus | Typical ³¹P NMR Chemical Shift Range (ppm) |

| Phosphonate ((RO)₂P(O)H) | +5 | -10 to +20 |

| Phosphite ((RO)₂P-OH) | +3 | +120 to +150 |

Note: The chemical shifts are relative to 85% H₃PO₄ as an external standard. The exact chemical shift for this compound will depend on the solvent and temperature.

Table 2: Conceptual Gibbs Free Energy of Tautomerization

| Solvent Environment | Relative Polarity | ΔG (Phosphonate → Phosphite) | Predominant Tautomer |

| Nonpolar (e.g., Hexane) | Low | Positive | Phosphonate |

| Polar Aprotic (e.g., Acetonitrile) | Medium | More Positive | Phosphonate |

| Polar Protic (e.g., Water) | High | Most Positive | Phosphonate |

Note: This table illustrates the general trend. For dialkyl phosphites, the ΔG is significantly positive, indicating the high stability of the phosphonate form.

Experimental Protocol: Quantitative ³¹P NMR Spectroscopy

A general protocol for the quantitative analysis of the tautomeric equilibrium of this compound using ³¹P NMR is as follows:

-

Sample Preparation:

-

Accurately weigh a sample of this compound.

-

Dissolve the sample in a deuterated solvent of choice (e.g., CDCl₃, acetonitrile-d₃, D₂O) to a known concentration. The choice of solvent is critical as it influences the equilibrium.

-

Add an internal standard with a known concentration and a ³¹P resonance that does not overlap with the signals of the tautomers.

-

-

NMR Data Acquisition:

-

Acquire a proton-decoupled ³¹P NMR spectrum.

-

Ensure a sufficient relaxation delay between scans to allow for full relaxation of the phosphorus nuclei, which is essential for accurate quantification. This delay should be at least five times the longest T₁ relaxation time of the phosphorus nuclei in the sample.

-

Acquire the spectrum at a constant, known temperature.

-

-

Data Processing and Analysis:

-

Process the NMR spectrum (Fourier transform, phase correction, and baseline correction).

-

Integrate the signals corresponding to the phosphonate and phosphite tautomers, as well as the internal standard.

-

The ratio of the integrals of the tautomer signals will give the molar ratio of the two forms in solution. The equilibrium constant (Keq = [Phosphite]/[Phosphonate]) can be calculated from this ratio.

-

Due to the very low concentration of the phosphite form of this compound, its signal may not be detectable under standard conditions. In such cases, specialized NMR techniques or computational methods may be necessary to estimate the equilibrium constant.

-

Caption: Workflow for quantitative NMR analysis.

Conclusion

The tautomeric equilibrium between the phosphonate and phosphite forms is a defining characteristic of this compound. While the phosphonate form is overwhelmingly predominant under most conditions, the existence of the minor but highly reactive phosphite tautomer is crucial for understanding its chemical behavior. The position of this equilibrium is sensitive to electronic, solvent, and temperature effects. A thorough understanding and quantification of this tautomerism, primarily through techniques like ³¹P NMR spectroscopy and supported by computational studies, are essential for the rational design of synthetic pathways and the effective application of this compound in drug development and materials science.

References

Dibutyl Phosphite: A Versatile Precursor for the Synthesis of Organophosphorus Compounds - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Dibutyl phosphite has emerged as a crucial building block in organophosphorus chemistry, offering a versatile platform for the synthesis of a wide array of valuable compounds. Its reactivity, particularly at the phosphorus center, allows for the formation of carbon-phosphorus bonds, a key structural motif in many biologically active molecules and functional materials. This technical guide provides a comprehensive overview of the core reactions involving this compound, detailed experimental protocols, and insights into the applications of its derivatives, with a particular focus on the pharmaceutical industry.

Core Reactions of this compound

This compound readily participates in several fundamental reactions in organophosphorus chemistry, making it a valuable precursor for the synthesis of phosphonates, aminophosphonates, and other related compounds. The most notable of these reactions are the Pudovik reaction, the Arbuzov reaction, and the Kabachnik-Fields reaction.

The Pudovik Reaction

The Pudovik reaction involves the addition of a dialkyl phosphite, such as this compound, across a carbon-heteroatom double bond, most commonly the carbon-oxygen double bond of aldehydes and ketones or the carbon-nitrogen double bond of imines.[1] This reaction is a powerful tool for the formation of α-hydroxyphosphonates and α-aminophosphonates, respectively. The reaction is typically base-catalyzed, with common bases including secondary amines like diethylamine or dibutylamine.[2]

The general mechanism involves the deprotonation of this compound by the base to form a nucleophilic phosphite anion. This anion then attacks the electrophilic carbon of the carbonyl or imine, followed by protonation of the resulting alkoxide or amide to yield the final product.

The Arbuzov Reaction

The Michaelis-Arbuzov reaction, commonly known as the Arbuzov reaction, is a cornerstone of organophosphorus synthesis. It describes the reaction of a trialkyl phosphite with an alkyl halide to produce a phosphonate.[3][4] While this compound itself is a phosphonate, it can be a precursor to other phosphonates through this reaction. More commonly, trialkyl phosphites are used. However, a related reaction involves the alkylation of the sodium salt of this compound.[5]

The mechanism initiates with the nucleophilic attack of the phosphorus atom on the alkyl halide, forming a phosphonium salt intermediate. This is followed by the nucleophilic attack of the displaced halide ion on one of the alkyl groups of the phosphite, leading to the formation of the pentavalent phosphonate and an alkyl halide byproduct.[4]

The Kabachnik-Fields Reaction

The Kabachnik-Fields reaction is a three-component condensation of an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite, such as this compound, to synthesize α-aminophosphonates.[6][7] This one-pot reaction is highly efficient for creating libraries of aminophosphonates for biological screening.

The reaction can proceed through two possible pathways. In the first, the amine and carbonyl compound react to form an imine, which then undergoes nucleophilic attack by the dialkyl phosphite (a Pudovik-type reaction).[8] In the second pathway, the dialkyl phosphite first adds to the carbonyl compound to form an α-hydroxyphosphonate, which is then substituted by the amine.[9] The predominant pathway often depends on the specific reactants and reaction conditions.[10]

Quantitative Data on Reactions Involving this compound

The following tables summarize quantitative data for key reactions where this compound is used as a precursor.

Table 1: Pudovik Reaction of this compound with Aldehydes

| Aldehyde | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Acetaldehyde | Triethylamine (50) | Ethyl acetate | 0 | 12 | 76 | [1] |

| Acetone | Al₂O₃/KF | None | 26 | 24 | 92 | [1] |

| Various Aromatic and Aliphatic Aldehydes | Eco-MgZnOx | None | Room Temp | 2-24 | up to 62 | [11] |

Table 2: Arbuzov-type Reaction of this compound Derivatives

| Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| Propyl bromide | Sodium | Toluene | Reflux | - | Dibutyl propylphosphonate | - | [5] |

| Pentyl bromide | Sodium | Toluene | Reflux | - | Dibutyl pentylphosphonate | - | [5] |

Detailed Experimental Protocols

Protocol 1: Synthesis of Dibutyl α-Hydroxy-ethylphosphonate (Pudovik Reaction)[1]

Materials:

-

Acetaldehyde (2 equivalents)

-

This compound (1 equivalent)

-

Triethylamine (0.5 equivalents)

-

Ethyl acetate

Procedure:

-

To a solution of acetaldehyde in ethyl acetate, add this compound.

-

Cool the mixture to 0 °C in an ice bath.

-

Add triethylamine dropwise to the stirred solution.

-

Stir the reaction mixture at 0 °C for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure dibutyl α-hydroxy-ethylphosphonate.

Protocol 2: Synthesis of Dibutyl Alkylphosphonates (Michaelis-Becker Reaction - a variation of the Arbuzov Reaction)[5]

Materials:

-

This compound

-

Sodium metal

-

Alkyl bromide (e.g., propyl bromide or pentyl bromide)

-

Toluene (anhydrous)

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, add anhydrous toluene and sodium metal.

-

Heat the mixture to the melting point of sodium and stir vigorously to create a sodium dispersion.

-

Cool the mixture and add this compound dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, heat the mixture to reflux until all the sodium has reacted to form sodium this compound.

-

Cool the reaction mixture and add the alkyl bromide dropwise.

-

After the addition, heat the mixture to reflux for several hours until the reaction is complete (monitor by TLC or GC).

-

Cool the mixture and filter to remove the sodium bromide byproduct.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the resulting dibutyl alkylphosphonate by vacuum distillation.

Applications in Drug Development

Organophosphorus compounds derived from this compound and its analogs are of significant interest in drug discovery and development due to their ability to mimic phosphates and interact with biological targets.

Antiviral Agents

A notable application is in the synthesis of antiviral drugs. For instance, analogues of Tenofovir , a cornerstone of HIV and Hepatitis B treatment, can be synthesized using phosphonate chemistry.[12][13][14] The synthesis often involves the coupling of a protected nucleoside analogue with a phosphonate synthon, which can be derived from dialkyl phosphites. The use of di-tert-butyl phosphite in the synthesis of Tenofovir has been explored as an alternative to diethyl phosphite, offering advantages in the final deprotection step.[12]

Anticancer Agents

Phosphonate derivatives have also shown promise as anticancer agents.[3] Their mechanisms of action can vary, including the inhibition of enzymes crucial for tumor growth and survival. The synthesis of novel phosphonate derivatives containing amino acid moieties has been investigated for their antitumor activities.[3] One-pot syntheses of hydroxymethylene-(phosphinyl)phosphonates have been developed, and the resulting compounds have shown encouraging antiproliferative activities on human cancer cell lines.[15][16]

Conclusion

This compound is a highly valuable and versatile precursor in organophosphorus chemistry. Its participation in key reactions such as the Pudovik, Arbuzov, and Kabachnik-Fields reactions provides access to a diverse range of phosphonate and aminophosphonate derivatives. The ability to fine-tune reaction conditions allows for the selective synthesis of target molecules with high yields. The applications of these derivatives, particularly in the development of antiviral and anticancer drugs, underscore the importance of this compound in modern medicinal chemistry and drug discovery. The detailed protocols and data presented in this guide offer a solid foundation for researchers and scientists to explore the full potential of this important chemical building block.

References

- 1. The Synthesis, Crystal Structure, Modification, and Cytotoxic Activity of α-Hydroxy-Alkylphosphonates | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. [Synthesis and antitumor activity of phosphonate derivatives containing amino acid] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jk-sci.com [jk-sci.com]

- 5. acgpubs.org [acgpubs.org]

- 6. Kabachnik–Fields reaction - Wikipedia [en.wikipedia.org]

- 7. Kabachnik fields reaction- Variations, Applications | PPTX [slideshare.net]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Kabachnik-Fields Reaction [organic-chemistry.org]

- 11. mdpi.com [mdpi.com]

- 12. New Synthetic Route to Tenofovir - ChemistryViews [chemistryviews.org]

- 13. dspace.mit.edu [dspace.mit.edu]

- 14. Di- tert -butyl Phosphonate Route to the Antiviral Drug Tenofovir [dspace.mit.edu]

- 15. One-Pot Synthesis of Phosphinylphosphonate Derivatives and Their Anti-Tumor Evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Technical Guide to Commercial-Grade Dibutyl Phosphite for Researchers and Drug Development Professionals

An overview of the commercial landscape for dibutyl phosphite, detailing available purity grades, key suppliers, and associated specifications to inform procurement for scientific applications.

Introduction

This compound (CAS No. 1809-19-4), also known as dibutyl hydrogen phosphite, is a versatile organophosphorus compound with significant applications in chemical synthesis and as an industrial additive. For researchers, scientists, and professionals in drug development, sourcing this compound of appropriate purity is critical for the reliability and success of experimental work and manufacturing processes. This technical guide provides a comprehensive overview of the commercial sources and purity grades of this compound, with a focus on providing clear, comparative data to aid in procurement decisions.

Commercial Availability and Purity Grades

This compound is readily available from a range of global and regional chemical suppliers. The compound is typically offered in several purity grades, each suited to different applications, from industrial processes to high-purity requirements in pharmaceutical synthesis. The most commonly available grades include industrial grade and various assayed purities, typically ranging from 95% to over 99%.

Summary of Commercial Grades

The following table summarizes the common purity grades of this compound available from various commercial suppliers, along with their key specifications. This allows for a direct comparison of products to meet specific research or manufacturing needs.

| Supplier/Distributor | Grade/Purity | Key Specifications & Impurities | Region Served |

| Sigma-Aldrich | 96% | Impurities: ≤1% butanol. Contains tributyl phosphate.[1] | Global |

| TCI America / TCI Chemicals | >95.0% (GC) | Appearance: Colorless to Almost colorless clear liquid.[2][3] | Global |

| GLR Innovations | 98% | - | India[4] |

| Chemwill Asia Co., Ltd. | >99.50% | Impurity: <0.5%, Heavy Metal: < 20ppm, Loss On Drying: < 0.30%.[5] | Asia |

| Henan Lihao Chem Plant Limited | 99% | - | China[6] |

| NANTONG REFORM PETRO-CHEMICAL CO.,LTD | Industrial grade/99% | - | China[6] |

| Astrix Pharmaceuticals | 96.0% | Available in various package sizes from 1 kg to 1 MT.[4] | India[4] |

| PolyProtic Chemicals Pvt Ltd | >95% | Typical Phosphorus content: 15.5%.[7] | India |

| Nordmann | 14.5-16% P | - | Global[8] |

| Wego Chemical Group | Industrial Grade | - | Global[9] |

| Parchem | - | - | Global[10] |

| Italmatch Chemicals S.p.A. | - | Used as a Lubricant Oil Additive / Chemical Intermediate. | Global[11] |

| Riverland Trading | - | - | Global[12] |

| Chemical Bull Pvt. Ltd. | - | - | India[13] |

| Jinan Future chemical Co.,Ltd | - | - | China[14] |

| Oakwood Chemical | - | - | North America[15] |

Considerations for Researchers and Drug Development

For applications in research and drug development, particularly in early-stage discovery and process development, the selection of an appropriate grade of this compound is crucial. Higher purity grades, such as those exceeding 98% or 99%, are often preferred to minimize the introduction of impurities that could interfere with sensitive reactions or lead to the formation of unwanted byproducts. The presence of butanol, as specified in some grades, could be a critical factor in reactions sensitive to alcohols. Similarly, for applications in catalysis or where metal contamination is a concern, specifications on heavy metal content are important.

For industrial applications, such as its use as a stabilizer, antioxidant, or lubricant additive, an "industrial grade" may be sufficient and more cost-effective.[12] However, the lack of detailed impurity profiles for many industrial-grade products necessitates careful evaluation and potentially in-house analysis before use in critical applications.

Experimental Protocols and Methodologies

The scope of this guide is focused on the commercial sourcing and purity of this compound. As such, it does not include specific experimental protocols for its use. Researchers should refer to relevant scientific literature and established laboratory procedures for methodologies related to their specific application of this compound. When developing new protocols, it is recommended to start with a high-purity grade to establish a baseline and then evaluate if a lower, more economical grade can be used without compromising the outcome.

Visualization of Supplier Landscape

While complex signaling pathways or experimental workflows are not applicable to the topic of chemical sourcing, a simplified diagram can illustrate the relationship between the different tiers of suppliers in the market.

Caption: A diagram illustrating the flow of this compound from manufacturers to global and regional distributors, and finally to the end-users in research and development.

Conclusion

The commercial availability of this compound is robust, with a variety of suppliers offering multiple purity grades to suit a wide range of scientific and industrial needs. For researchers and professionals in drug development, a careful review of the specifications provided by suppliers, particularly regarding purity and impurity profiles, is essential for selecting the appropriate material for their work. The data compiled in this guide serves as a valuable starting point for navigating the commercial landscape of this compound.

References

- 1. This compound 96 1809-19-4 [sigmaaldrich.com]

- 2. This compound 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. This compound | 1809-19-4 | TCI AMERICA [tcichemicals.com]

- 4. This compound manufacturers and suppliers in india [chemicalbook.com]

- 5. This compound, CasNo.1809-19-4 Chemwill Asia Co., Ltd. China (Mainland) [chemwill.lookchem.com]

- 6. echemi.com [echemi.com]

- 7. polyprotic.com [polyprotic.com]

- 8. This compound, 14.5-16% P (1809-19-4) at Nordmann - nordmann.global [nordmann.global]

- 9. This compound (DBP) | Supplier & Distributor | CAS 1809-19-4 [wegochem.com]

- 10. parchem.com [parchem.com]

- 11. ulprospector.com [ulprospector.com]

- 12. This compound Supplier | 1809-19-4 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]

- 13. Dibutyl Hydrogen Phosphite | 109-47-7 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 14. jnfuturechemical.com [jnfuturechemical.com]

- 15. This compound [oakwoodchemical.com]

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Dibutyl Phosphite

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory synthesis of dibutyl phosphite, a versatile reagent used in the production of phosphate esters and other organophosphorus compounds relevant to pharmaceutical manufacturing and fine chemical synthesis.[1] The primary method detailed herein is the reaction of phosphorus trichloride with n-butanol, a common and high-yielding approach.[2]

Introduction

This compound, also known as dibutyl hydrogen phosphite, is a colorless liquid with the chemical formula C₈H₁₉O₃P.[3] It serves as a crucial intermediate in various organic transformations. The synthesis involves the controlled reaction of phosphorus trichloride with n-butanol. The reaction is exothermic and produces hydrogen chloride (HCl) as a byproduct. A tertiary amine, such as pyridine or triethylamine, is often used as a base to neutralize the HCl, driving the reaction towards the desired product. Subsequent purification by vacuum distillation yields the final product.

Reaction Scheme:

PCl₃ + 3 CH₃(CH₂)₃OH + 3 C₅H₅N → (CH₃(CH₂)₃O)₂P(O)H + 3 C₅H₅N·HCl + CH₃(CH₂)₃Cl

Materials and Equipment

Materials

| Reagent | Formula | Molar Mass ( g/mol ) | CAS Number |

| Phosphorus Trichloride | PCl₃ | 137.33 | 7719-12-2 |

| n-Butanol | C₄H₁₀O | 74.12 | 71-36-3 |

| Pyridine (anhydrous) | C₅H₅N | 79.10 | 110-86-1 |

| Diethyl ether (anhydrous) | (C₂H₅)₂O | 74.12 | 60-29-7 |

| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 |

Equipment

-

Three-neck round-bottom flask (500 mL)

-

Dropping funnel (125 mL)

-

Reflux condenser with a drying tube (CaCl₂)

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Heating mantle

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Vacuum distillation apparatus

-

Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

Experimental Protocol

3.1 Reaction Setup

-

Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a 125 mL dropping funnel, and a reflux condenser. Ensure all glassware is oven-dried and assembled under a nitrogen or argon atmosphere to exclude moisture.

-

Place a calcium chloride drying tube at the top of the condenser.

-

Charge the flask with n-butanol (44.5 g, 0.60 mol) and anhydrous pyridine (47.5 g, 0.60 mol) dissolved in 150 mL of anhydrous diethyl ether.

-

Cool the flask in an ice-water bath to 0 °C with continuous stirring.

3.2 Reaction Procedure

-

In the dropping funnel, prepare a solution of phosphorus trichloride (27.5 g, 0.20 mol) in 50 mL of anhydrous diethyl ether.

-

Add the phosphorus trichloride solution dropwise to the stirred butanol-pyridine mixture over a period of 60-90 minutes. Maintain the internal reaction temperature at 0-5 °C throughout the addition. A white precipitate (pyridinium hydrochloride) will form.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Continue stirring the mixture at room temperature for an additional 2-3 hours to ensure the reaction goes to completion.

3.3 Work-up and Purification

-

Filter the reaction mixture through a Büchner funnel to remove the pyridinium hydrochloride precipitate. Wash the precipitate with two 30 mL portions of anhydrous diethyl ether.

-

Combine the filtrate and the ether washes in a separatory funnel.

-

Wash the organic layer sequentially with:

-

100 mL of cold 1M HCl to remove excess pyridine.

-

100 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.

-

100 mL of brine (saturated NaCl solution).

-

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the solution using a rotary evaporator to remove the diethyl ether.

-

Purify the resulting crude oil by vacuum distillation. Collect the fraction boiling at 118-119 °C under 11 mmHg pressure.[3]

Data Presentation

Reactant and Product Quantities

| Compound | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Molar Ratio |

| Phosphorus Trichloride | 137.33 | 27.5 | 0.20 | 1 |

| n-Butanol | 74.12 | 44.5 | 0.60 | 3 |

| Pyridine | 79.10 | 47.5 | 0.60 | 3 |

| This compound | 194.21 | ~31.1 (80% yield) | ~0.16 | - |

Note: The yield is an estimate and may vary based on experimental conditions.

Physical and Spectroscopic Properties of this compound

| Property | Value |

| Appearance | Colorless liquid |

| Molecular Formula | C₈H₁₉O₃P |

| Molar Mass | 194.21 g/mol [3] |

| Boiling Point | 118-119 °C at 11 mmHg[3] |

| Density | 0.995 g/mL at 25 °C[3] |

| Refractive Index (n²⁰/D) | 1.423[3][4] |

| ¹H NMR | Spectrum available[5] |

| ³¹P NMR | Characteristic shifts for phosphites[6][7] |

| IR Spectrum | Spectrum available |

Safety Precautions

-

Phosphorus trichloride is highly toxic, corrosive, and reacts violently with water. Handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

The reaction is exothermic . Proper temperature control is crucial to prevent runaway reactions.

-

n-Butanol and pyridine are flammable and harmful. Avoid inhalation and skin contact.

-

Hydrogen chloride gas is evolved during the reaction if a base is not used. Ensure the reaction is conducted in a fume hood.

-